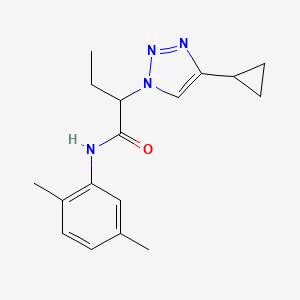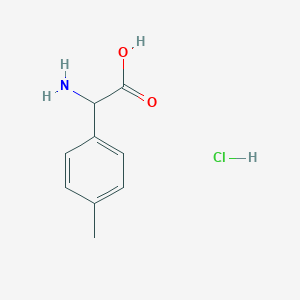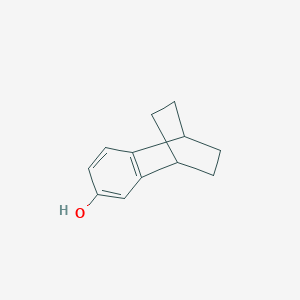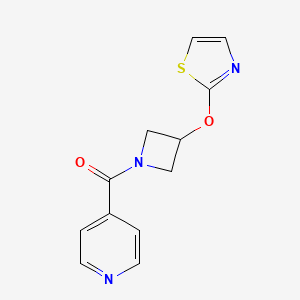
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide, also known as CTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a triazole-containing compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is not fully understood, but it is believed to be due to its ability to selectively bind to specific targets. 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been shown to bind to various proteins, including voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has also been shown to bind to specific receptors in cancer cells, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been shown to have various biochemical and physiological effects, depending on the target it binds to. In neurons, 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been shown to be transported along axons, allowing for the tracing of neural circuits. In cancer cells, 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been shown to inhibit cell growth and induce apoptosis. 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is its ability to selectively bind to specific targets, making it a useful tool for studying various biological processes. 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide. One area of interest is the development of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide-based diagnostic tools for various diseases. 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide may also be studied further for its potential use in cancer therapy, as well as its anti-inflammatory effects. Additionally, the development of new synthesis methods for 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide may lead to the discovery of new compounds with similar properties.
Synthesis Methods
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an alkyne and an azide to form a triazole ring. Another method involves the reaction of an amine and an acid chloride to form an amide bond. The most commonly used method for the synthesis of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide involves the reaction of 2,5-dimethylphenylacetic acid with 4-cyclopropyl-1H-1,2,3-triazole-1-carboxylic acid chloride in the presence of triethylamine.
Scientific Research Applications
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been used as a tool to trace neural circuits due to its ability to selectively bind to and be transported by neurons. In cancer research, 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been shown to inhibit the growth of cancer cells by targeting specific proteins, making it a potential candidate for cancer therapy. 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has also been studied for its potential use as a diagnostic tool for various diseases.
properties
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-4-16(21-10-15(19-20-21)13-7-8-13)17(22)18-14-9-11(2)5-6-12(14)3/h5-6,9-10,13,16H,4,7-8H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWNEPNEJUGWHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)C)N2C=C(N=N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2373326.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2373330.png)

![N-(2,3-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2373334.png)
![N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2373336.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2373339.png)

![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2373342.png)
![N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373343.png)


![3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2373347.png)